molecular formula C8H9Cl2N B12963628 2,5-Dichloro-3,4-dimethylaniline

2,5-Dichloro-3,4-dimethylaniline

Cat. No.: B12963628
M. Wt: 190.07 g/mol
InChI Key: MRDOLSVLOGGRAE-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,4-dimethylaniline (molecular formula: C₈H₉Cl₂N, molecular weight: 190.07 g/mol) is a halogenated aromatic amine featuring two chlorine atoms at the 2- and 5-positions and methyl groups at the 3- and 4-positions of the aniline ring. Its structural uniqueness arises from the spatial arrangement of substituents, influencing its physicochemical behavior and reactivity.

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

2,5-dichloro-3,4-dimethylaniline

InChI

InChI=1S/C8H9Cl2N/c1-4-5(2)8(10)7(11)3-6(4)9/h3H,11H2,1-2H3

InChI Key

MRDOLSVLOGGRAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4-dimethylaniline typically involves the chlorination of 3,4-dimethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: Industrial production of 2,5-Dichloro-3,4-dimethylaniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are also implemented to handle the toxic nature of chlorine gas.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Nitro, sulfonic, and other substituted derivatives.

Scientific Research Applications

2,5-Dichloro-3,4-dimethylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,4-dimethylaniline involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. The compound’s chlorinated structure allows it to participate in halogen bonding, influencing its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Structural Isomers: Substitution Patterns and Properties

The positional isomerism of chlorine and methyl groups distinguishes 2,5-Dichloro-3,4-dimethylaniline from analogs like 2,4-Dichloro-3,5-dimethylaniline (CAS: 175283-44-0). Both share the molecular formula C₈H₉Cl₂N and molecular weight (190.07 g/mol) but differ in substituent placement:

Property 2,5-Dichloro-3,4-dimethylaniline 2,4-Dichloro-3,5-dimethylaniline
Chlorine Positions 2, 5 2, 4
Methyl Positions 3, 4 3, 5
Boiling Point Not reported Not reported
Storage Conditions Not specified Not specified

For example, the proximity of chlorine and methyl groups in 2,5-Dichloro-3,4-dimethylaniline may hinder electrophilic substitution reactions compared to its isomer, where substituents are more symmetrically distributed.

Analytical Behavior and Quantification Challenges

In chromatographic analyses, structural analogs such as 2,3-, 2,5-, 3,4-, and 3,5-dimethylanilines often lack labeled internal standards, necessitating reliance on structurally similar compounds like 2,4-dimethylaniline-d11 for quantification . While recovery rates and repeatabilities for 2,5-Dichloro-3,4-dimethylaniline are statistically comparable to 2,4-dimethylaniline, the absence of isomer-specific standards introduces uncertainties in matrix-dependent ionization efficiency . This highlights the need for case-by-case validation when analyzing dichloro-dimethylaniline derivatives.

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